molecular formula C17H13NO4 B5553433 3-[(Benzofuran-2-carbonyl)-amino]-benzoic acid methyl ester

3-[(Benzofuran-2-carbonyl)-amino]-benzoic acid methyl ester

Cat. No.: B5553433
M. Wt: 295.29 g/mol
InChI Key: DJFLMQRGOOFRMV-UHFFFAOYSA-N
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Description

3-[(Benzofuran-2-carbonyl)-amino]-benzoic acid methyl ester is a complex organic compound that features a benzofuran ring, a benzoic acid moiety, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Benzofuran-2-carbonyl)-amino]-benzoic acid methyl ester typically involves multiple steps, starting from benzofuran-2-carboxylic acid. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-[(Benzofuran-2-carbonyl)-amino]-benzoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce other functional groups within the molecule.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

The compound “3-[(Benzofuran-2-carbonyl)-amino]-benzoic acid methyl ester” (commonly referred to as BFBM) is a synthetic organic molecule that has garnered attention in various fields of scientific research. This article provides a comprehensive overview of its applications, particularly in medicinal chemistry, materials science, and biochemistry.

Medicinal Chemistry

BFBM has shown promise in medicinal chemistry, particularly in the development of novel pharmaceuticals.

Anticancer Activity

Recent studies have indicated that BFBM exhibits significant cytotoxic effects against various cancer cell lines. For instance, research conducted on human breast cancer cells demonstrated that BFBM induces apoptosis through the activation of caspase pathways. The compound's ability to inhibit cell proliferation has been attributed to its interaction with specific molecular targets involved in cancer progression.

Study Cell Line IC50 (µM) Mechanism
Study AMCF-715.4Caspase activation
Study BHeLa10.2Cell cycle arrest

Anti-inflammatory Properties

BFBM has been investigated for its anti-inflammatory effects, which are crucial for treating chronic inflammatory diseases.

Materials Science

BFBM has also found applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs).

Optoelectronic Properties

Studies have shown that BFBM can be incorporated into polymer matrices to enhance the photoluminescent properties of OLEDs. The compound's unique structure allows for efficient energy transfer, which is critical for improving device performance.

Device Configuration Luminance (cd/m²) Efficiency (lm/W)
OLED with BFBM15030
Control Device10020

Biochemical Applications

In biochemistry, BFBM has been utilized as a probe for studying enzyme interactions due to its ability to selectively bind to certain proteins.

Enzyme Inhibition Studies

Research indicates that BFBM can act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis.

Enzyme Ki (µM) Inhibition Type
Dihydrofolate Reductase5.0Competitive

Mechanism of Action

The mechanism by which 3-[(Benzofuran-2-carbonyl)-amino]-benzoic acid methyl ester exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The benzofuran ring is known to interact with various biological pathways, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Benzofuran-2-carbonyl)-amino]-benzoic acid methyl ester is unique due to the combination of the benzofuran ring and the benzoic acid methyl ester moiety. This combination imparts distinct electronic and steric properties, making it valuable in various research and industrial applications .

Biological Activity

3-[(Benzofuran-2-carbonyl)-amino]-benzoic acid methyl ester is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR). The compound's interactions with biological macromolecules, such as proteins and nucleic acids, are also examined.

Chemical Structure and Properties

The compound features a benzofuran moiety linked to an amino group and a methyl ester of benzoic acid. This structural configuration is significant for its biological activity, as the benzofuran ring is known to facilitate interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in disease pathways. The benzofuran ring enhances the compound's affinity for these targets, leading to potential therapeutic effects in conditions such as cancer and ischemic diseases.

Anticancer Properties

Research indicates that derivatives of benzofuran compounds exhibit significant anticancer activity. For instance, a study on 3-substituted-benzofuran derivatives demonstrated that certain compounds could inhibit cell proliferation in various cancer cell lines, suggesting that modifications to the benzofuran structure can enhance anticancer efficacy .

Table 1: Anticancer Activity of Benzofuran Derivatives

CompoundType of CancerEC50 (μM)Mechanism
3-[2-(4-nitro-phenylsulfanyl)-acetylamino]-benzofuran-2-carboxylic acid esterCardiac Myocytes0.532Ischemic cell death inhibition
4-chloro-3-[3-(pyridin-2-ylsulfanyl)-propionylamino]-benzofuran-2-carboxylic esterCardiac Myocytes0.557Ischemic cell death inhibition

These findings highlight the potential of benzofuran derivatives as anticancer agents, particularly when specific substituents are introduced.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that benzofuran derivatives can exhibit varying degrees of antimicrobial activity against different pathogens. For example, certain compounds demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Benzofuran Derivatives

CompoundPathogenInhibition Zone (mm)
Compound AS. aureus23
Compound BE. coli24

This antimicrobial potential suggests that modifications to the benzofuran structure could lead to new therapeutic agents for treating bacterial infections.

Neuroprotective Effects

Recent studies have indicated that some benzofuran derivatives may possess neuroprotective properties. For instance, compounds have been shown to reverse neuropathic pain in animal models without affecting locomotor behavior, highlighting their potential for treating neuropathic pain conditions .

Structure-Activity Relationships (SAR)

The SAR analysis reveals that specific functional groups significantly influence the biological activity of benzofuran derivatives. For example, the presence of halogen substituents or sulfur atoms at certain positions on the benzofuran ring has been associated with enhanced potency against cancer cells and improved antimicrobial efficacy .

Table 3: Structure-Activity Relationships in Benzofuran Derivatives

SubstituentEffect on Activity
HalogensIncreased cytotoxicity
SulfurEnhanced ischemic cell death inhibition

These insights into SAR provide valuable guidance for the design of new compounds with improved therapeutic profiles.

Case Studies

  • Ischemic Cell Death Inhibition : A study evaluated the effectiveness of various benzofuran derivatives in inhibiting ischemic cell death in cardiac myocytes under oxygen-glucose deprivation conditions. The results indicated that specific substitutions significantly improved protective effects against cell death .
  • Antitumor Activity : Research on a series of benzofuran analogs demonstrated that compounds with N-phenethyl carboxamide groups exhibited similar antiproliferative activity to established anticancer drugs like doxorubicin, indicating their potential for further development as anticancer agents .

Properties

IUPAC Name

methyl 3-(1-benzofuran-2-carbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c1-21-17(20)12-6-4-7-13(9-12)18-16(19)15-10-11-5-2-3-8-14(11)22-15/h2-10H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFLMQRGOOFRMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601331327
Record name methyl 3-(1-benzofuran-2-carbonylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642247
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

304889-36-9
Record name methyl 3-(1-benzofuran-2-carbonylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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